molecular formula C22H26ClN3O2S B2391443 4-acetyl-N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride CAS No. 1217021-34-5

4-acetyl-N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride

Cat. No.: B2391443
CAS No.: 1217021-34-5
M. Wt: 431.98
InChI Key: UQYYBERCBZCGIY-UHFFFAOYSA-N
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Description

4-acetyl-N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride is a synthetic organic compound that belongs to the class of benzamide derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of benzo[d]thiazole, followed by its acylation to introduce the acetyl group. The final step involves the coupling of the benzo[d]thiazole derivative with N-(2-(diethylamino)ethyl)benzamide under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could target the acetyl group or the benzo[d]thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: Compounds like N-(2-(diethylamino)ethyl)benzamide and its analogs.

    Benzo[d]thiazole derivatives: Compounds such as 2-aminobenzo[d]thiazole and its derivatives.

Uniqueness

4-acetyl-N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-acetyl-N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S.ClH/c1-4-24(5-2)14-15-25(22-23-19-8-6-7-9-20(19)28-22)21(27)18-12-10-17(11-13-18)16(3)26;/h6-13H,4-5,14-15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYYBERCBZCGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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